2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(3-methylbutyl)-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-N-(3-methylbutyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-6-28-17-9-7-16(8-10-17)26-15(5)18(24-25-26)21-23-14(4)19(29-21)20(27)22-12-11-13(2)3/h7-10,13H,6,11-12H2,1-5H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYIKJROVRVLHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)NCCC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(3-methylbutyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 4-ethoxyphenyl azide can react with an alkyne derivative to form the triazole ring.
Thiazole Ring Synthesis: The thiazole ring can be constructed through a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Amide Bond Formation: The final step involves coupling the triazole-thiazole intermediate with 3-methylbutylamine to form the desired amide bond under peptide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for the cycloaddition and condensation reactions, as well as automated peptide synthesizers for the amide bond formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the triazole or thiazole rings, potentially leading to ring-opened products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy group or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the ethoxy group.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Reduced triazole or thiazole derivatives.
Substitution: Substituted amides or thiazoles.
Scientific Research Applications
2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(3-methylbutyl)-1,3-thiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use as a precursor for the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiazole rings are known to facilitate binding to metal ions or active sites of enzymes, thereby inhibiting their activity. The amide linkage provides stability and enhances the compound’s ability to interact with biological membranes.
Comparison with Similar Compounds
Structural Analog 1: 1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
- Key Differences :
- Substituent Position : The ethoxy group is attached to the ortho position (2-ethoxyphenyl) of the phenyl ring instead of the para position (4-ethoxyphenyl) in the target compound. This alters steric hindrance and electronic effects.
- Triazole Connectivity : Contains two triazole rings (one on each phenyl group), whereas the target compound has only one triazole linked to a thiazole.
- Amide Side Chain : The carboxamide is bonded to a phenyl group substituted with a triazole, contrasting with the target compound’s aliphatic 3-methylbutyl chain.
*Calculated based on structural formulas.
Implications :
- The para-substituted ethoxy group in the target compound may enhance π-π stacking interactions compared to the ortho-substituted analog.
- The aliphatic amide side chain in the target compound likely improves solubility in nonpolar environments, whereas Analog 1’s aromatic amide may favor rigid binding pockets.
Structural Analog 2: Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (Compound 9b)
- Key Differences: Heterocyclic Core: Replaces the thiazole with a 1,3,4-thiadiazole ring, which has distinct electronic properties due to additional nitrogen. Substituents: Lacks the 4-ethoxyphenyl group, instead incorporating a phenyl group directly on the triazole.
Implications :
- The ester group may reduce metabolic stability compared to the target compound’s carboxamide.
Structural Analog 3: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate
- Key Differences: Complexity: A highly branched peptidomimetic structure with multiple stereocenters, unlike the simpler triazole-thiazole scaffold of the target compound. Ureido and Carbamate Groups: Introduce additional hydrogen-bond donors/acceptors absent in the target compound.
Implications :
Biological Activity
The compound 2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(3-methylbutyl)-1,3-thiazole-5-carboxamide (referred to as compound A) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to delve into its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
Compound A has the following chemical formula: . The structure features a triazole ring and a thiazole moiety, which are known for their biological significance. The presence of an ethoxyphenyl group and a 3-methylbutyl substituent further contributes to its chemical properties.
Structural Representation
| Component | Description |
|---|---|
| Ethoxyphenyl Group | Contributes to lipophilicity and binding affinity |
| Triazole Ring | Implicated in antimicrobial and anticancer activities |
| Thiazole Moiety | Associated with various pharmacological effects |
Antimicrobial Activity
Research has indicated that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. In vitro studies have shown that compound A demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at Lanzhou University tested compound A against a panel of bacterial pathogens. The results indicated:
- Minimum Inhibitory Concentration (MIC) values ranging from 16 to 32 µg/mL against Gram-positive bacteria.
- MIC values of 32 to 64 µg/mL against Gram-negative bacteria.
These findings suggest that compound A could be a viable candidate for developing new antimicrobial agents.
Anticancer Activity
The potential anticancer properties of compound A have also been explored. Preliminary studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that compound A induces apoptosis.
Table: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| HeLa | 20 | Cell cycle arrest at G2/M phase |
These results indicate that compound A may interfere with cell proliferation and induce programmed cell death in cancer cells.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes associated with disease pathways. Compound A was evaluated for its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
Findings on Enzyme Inhibition
- COX Inhibition : Compound A showed a significant inhibitory effect with an IC50 value of 5 µM.
- LOX Inhibition : The IC50 value was found to be 10 µM.
These findings suggest that compound A could have anti-inflammatory properties, making it relevant for treating conditions such as arthritis.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The compound’s synthesis typically involves multi-step protocols, including:
- Triazole-thiazole core assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by thiazole ring closure via Hantzsch thiazole synthesis .
- Key reagents : CuI (catalyst for CuAAC), Lawesson’s reagent (for thiazole sulfur incorporation), and Pd/C (for deprotection steps).
- Optimization : Solvent choice (DMF or acetonitrile) and temperature control (70–80°C) improve yields. Ultrasound-assisted methods may reduce reaction time .
Table 1 : Common Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Triazole formation | CuI, NaN₃, alkyne | DMF | 60°C | 60–75% |
| Thiazole closure | Lawesson’s reagent | THF | Reflux | 50–65% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm regioselectivity of triazole substitution and thiazole methyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and rule out impurities .
- X-ray crystallography : SHELXL or WinGX/ORTEP for resolving ambiguities in stereochemistry .
Q. What preliminary biological screening assays are recommended?
- Anticancer activity : MTT assay against human cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity, and what SAR trends are observed?
- Ethoxyphenyl group : Replacement with fluorophenyl or chlorophenyl moieties increases antimicrobial potency due to enhanced lipophilicity .
- Thiazole carboxamide : Substituting the 3-methylbutyl chain with shorter alkyl groups (e.g., isopropyl) improves solubility without compromising activity .
- Data-driven approach : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like DNA gyrase or tubulin .
Q. How should researchers address contradictions in bioactivity data across studies?
- Purity verification : Re-run assays after HPLC purification (>95% purity) to exclude solvent/impurity effects .
- Orthogonal assays : Combine enzymatic inhibition assays (e.g., COX-2) with cell-based viability tests to confirm target specificity .
Q. What challenges arise in crystallographic analysis, and how are they resolved?
- Disorder in flexible chains : The 3-methylbutyl group may require restrained refinement in SHELXL. Use SQUEEZE (PLATON) to model solvent regions .
- Twinned crystals : Test for twinning using ROTAX (WinGX) and refine with TWIN/BASF commands in SHELXL .
Q. What pharmacokinetic parameters should be prioritized in preclinical studies?
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, critical for dose optimization .
Methodological Guidance
Q. How to design a robust SAR study for derivatives of this compound?
- Scaffold diversification : Synthesize 10–15 analogs with systematic substitutions (e.g., aryl, alkyl, heteroaryl) .
- Data analysis : Apply principal component analysis (PCA) to correlate structural features (logP, polar surface area) with bioactivity .
Q. What strategies mitigate low yields in large-scale synthesis?
- Flow chemistry : Continuous flow reactors improve heat/mass transfer for CuAAC steps .
- Catalyst recycling : Immobilize CuI on silica gel to reduce metal leaching and costs .
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm compound binding to putative targets (e.g., kinases) by monitoring protein thermal stability .
- CRISPR knockouts : Generate target-deficient cell lines to verify on-mechanism activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
